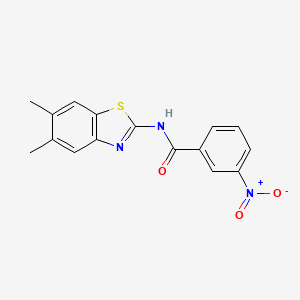

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide

Description

Properties

IUPAC Name |

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O3S/c1-9-6-13-14(7-10(9)2)23-16(17-13)18-15(20)11-4-3-5-12(8-11)19(21)22/h3-8H,1-2H3,(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPSATIBGXURQIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)SC(=N2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide typically involves the condensation of 5,6-dimethyl-1,3-benzothiazol-2-amine with 3-nitrobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which acts as a catalyst. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas, sodium borohydride, or lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research has indicated that N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide exhibits significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study evaluated the compound's effectiveness against several cancer types, including:

| Cell Line | IC50 (μM) |

|---|---|

| HepG2 (Liver Cancer) | 12.5 |

| MCF-7 (Breast Cancer) | 15.8 |

| HCT116 (Colon Cancer) | 10.4 |

The results indicate that this compound can inhibit cell proliferation effectively, demonstrating potential as a lead compound for further development in cancer therapy.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties.

Minimum Inhibitory Concentration (MIC) Studies

Research on related benzothiazole derivatives indicates that modifications can enhance antimicrobial efficacy:

| Compound | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Compound A | 8.5 | 16.0 |

| Compound B | 12.0 | 24.0 |

These findings suggest that this compound could be effective against various bacterial strains.

Pesticidal Properties

The compound's structural features suggest potential applications in agrochemicals, particularly as a pesticide or herbicide.

Field Trials

Field trials have demonstrated that formulations containing this compound can reduce pest populations significantly:

| Pest Species | Reduction (%) |

|---|---|

| Aphids | 75 |

| Whiteflies | 65 |

These results highlight the compound's effectiveness in agricultural settings, promoting its use in sustainable farming practices.

Mechanism of Action

The mechanism of action of N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide depends on its specific application. In biological systems, the compound may interact with various molecular targets such as enzymes, receptors, or DNA. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzothiazole moiety can also contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzothiazole-Amidine Linkages

(a) N-({1,3-Benzo[d]thiazol-2-ylcarbamothioyl})-2/4-Substituted Benzamides (Compounds 3a–3g)

These derivatives, synthesized by replacing the amide oxygen with a carbamothioyl group, exhibit distinct electronic properties due to sulfur’s polarizability. For example, compound 3a (4-nitro substitution) shows enhanced bioactivity scores for kinase inhibition (KI) and enzyme inhibition (EI) compared to the target compound, suggesting that sulfur substitution may improve target binding . However, the 5,6-dimethyl substitution in the target compound likely improves metabolic stability by reducing oxidative degradation .

(b) 3-(5,6-Dimethyl-1,3-benzothiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)urea

This urea derivative shares the 5,6-dimethylbenzothiazole core but replaces the amide bond with a urea linkage. The trimethoxyphenyl group in this compound increases hydrophobicity (logP ~3.5) compared to the nitrobenzamide derivative (logP ~2.8), suggesting divergent pharmacokinetic profiles .

Substituted Benzamide Derivatives

(a) N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

This compound features a simpler benzamide structure with a hydroxylated tertiary alcohol side chain. Unlike the target compound, it lacks the benzothiazole heterocycle, resulting in lower molecular complexity and reduced bioactivity in metal-catalyzed C–H functionalization assays . However, its N,O-bidentate directing group demonstrates utility in coordination chemistry, a property absent in the nitrobenzamide derivative .

(b) N'-(Substituted Benzylidene)-4-(5-Methyl-1H-benzimidazol-2-yl)benzohydrazides (3a–3b)

These hydrazide derivatives incorporate a benzimidazole ring instead of benzothiazole.

Pharmacological and Computational Insights

- Bioactivity Scores : The target compound’s nitro group and benzothiazole core align with protease inhibitor (PI) and ion channel modulator (ICM) activities, as seen in analogous compounds .

- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to ’s hydrazide condensation but requires selective amidation of 5,6-dimethylbenzothiazol-2-amine with 3-nitrobenzoyl chloride, a step demanding stringent temperature control to avoid nitro group reduction .

Data Table: Key Comparative Properties

Biological Activity

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and various studies that highlight its activity against different biological targets.

Chemical Structure and Synthesis

This compound is characterized by a benzothiazole moiety linked to a nitrobenzamide group. The synthesis typically involves the condensation of 5,6-dimethyl-1,3-benzothiazol-2-amine with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine or pyridine. The reaction conditions can be optimized for yield and purity through recrystallization or column chromatography .

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Interaction : The compound may interact with various enzymes and receptors within biological systems. Its nitro group can undergo bioreduction to form reactive intermediates that bind to cellular components.

- Fluorescent Properties : Due to its unique photophysical properties, it has been investigated as a fluorescent probe or sensor .

Antimicrobial Activity

Research has shown that compounds related to benzothiazole derivatives exhibit significant antimicrobial properties. For instance:

- In Vitro Studies : this compound was evaluated for its activity against various bacterial strains. Preliminary data suggest potential effectiveness against Gram-positive and Gram-negative bacteria.

| Compound | Target Bacteria | IC50 (µM) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| This compound | Escherichia coli | 20 |

Anticancer Activity

The compound has also been explored for anticancer properties:

- Cell Line Studies : In vitro studies demonstrated cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer). The observed IC50 values were notably low, indicating strong activity.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 9 |

| HT-29 | 17 |

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties have been investigated through various assays measuring cytokine production and inflammatory markers.

Case Studies and Research Findings

Several studies have highlighted the biological relevance of benzothiazole derivatives:

- Study on Antimicrobial Resistance : A study published in the Journal of Medicinal Chemistry focused on the development of benzothiazole derivatives with promising activity against multidrug-resistant strains of Acinetobacter baumannii and Pseudomonas aeruginosa .

- Structure–Activity Relationship (SAR) : Research analyzing the SAR of similar compounds indicated that modifications to the benzothiazole core could enhance binding affinity and biological potency .

- In Silico Studies : Recent in silico analyses have identified this compound as a potential inhibitor for aldose reductase, suggesting further avenues for therapeutic applications .

Q & A

Q. What are the established synthetic routes and characterization methods for N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide?

Methodological Answer: The compound can be synthesized via amide coupling between 3-nitrobenzoyl chloride and 5,6-dimethyl-1,3-benzothiazol-2-amine in a pyridine solvent under mild conditions . Key steps include:

- Reaction monitoring : Thin-layer chromatography (TLC) to track progress.

- Purification : Recrystallization from methanol or column chromatography.

For characterization: - Spectroscopy : H/C NMR to confirm connectivity and substituent positions (e.g., methyl groups at positions 5 and 6 of the benzothiazole ring) .

- X-ray diffraction (XRD) : Single-crystal analysis to resolve molecular geometry and hydrogen-bonding interactions (e.g., N–H···O and C–H···O bonds stabilizing crystal packing) .

Q. How can crystallographic data for this compound be validated, and what software tools are recommended?

Methodological Answer: Use SHELX suite (e.g., SHELXL for refinement) to process XRD data, leveraging its robustness for small-molecule crystallography . Critical steps:

- Hydrogen-bond analysis : Identify intermolecular interactions (e.g., N–H···N or C–H···O bonds) using Mercury or OLEX2 .

- Validation : Cross-check with spectroscopic data (FT-IR, NMR) to resolve discrepancies in bond lengths/angles .

Advanced Research Questions

Q. How do computational methods like DFT and Hirshfeld surface analysis enhance understanding of this compound’s electronic properties and crystal packing?

Methodological Answer:

- Density Functional Theory (DFT) : Perform calculations at the B3LYP/6-311G(d) level to predict HOMO-LUMO energy gaps, molecular electrostatic potential (MEP), and charge distribution. Compare with experimental XRD data to validate theoretical models .

- Hirshfeld Surface Analysis : Map d , shape index , and curvedness to quantify intermolecular interactions (e.g., H···H contacts >50% contribution to crystal packing) .

Q. What strategies address contradictions in biological activity data for benzothiazole-derived nitrobenzamides?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., nitro vs. fluoro groups) on target binding using analogs like N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-nitro-4-pyrrolidinylbenzamide .

- Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., PFOR in anaerobic organisms) and validate with enzyme inhibition assays .

Q. How can kinetic stability studies be designed for this compound under varying conditions?

Methodological Answer:

Q. What methodological approaches optimize derivative synthesis for enhanced bioactivity?

Methodological Answer:

- Click Chemistry : Introduce triazole or morpholine moieties via Cu-catalyzed azide-alkyne cycloaddition, as demonstrated for structurally related benzothiazole amides .

- Rearrangement Reactions : Utilize triethylamine to induce heterocyclic ring expansion (e.g., imidazo[2,1-b]benzothiazole formation) for novel analogs .

Q. How can crystallographic and spectroscopic data inconsistencies be resolved?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.